9H,9H-Triacontafluoro-8,10-heptadecanedione
Overview
Description
9H,9H-Triacontafluoro-8,10-heptadecanedione: is a highly fluorinated diketone with the molecular formula C₁₇H₂F₃₀O₂ and a molecular weight of 808.15 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H,9H-Triacontafluoro-8,10-heptadecanedione typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of a perfluorinated alkyl iodide with a diketone precursor in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
9H,9H-Triacontafluoro-8,10-heptadecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents.
Major Products
Perfluorinated Carboxylic Acids: Formed through oxidation.
Perfluorinated Alcohols: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
9H,9H-Triacontafluoro-8,10-heptadecanedione is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorine chemistry.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Applied in the production of high-performance materials, including coatings and lubricants.
Mechanism of Action
The mechanism of action of 9H,9H-Triacontafluoro-8,10-heptadecanedione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and dipole-dipole interactions .
Comparison with Similar Compounds
Similar Compounds
- 9H,9H-Perfluoro-8,10-heptadecanedione
- 9H,9H-Perfluoro-7,9-heptadecanedione
- 9H,9H-Perfluoro-6,8-heptadecanedione
Uniqueness
9H,9H-Triacontafluoro-8,10-heptadecanedione is unique due to its high fluorine content and the specific positioning of the fluorine atoms, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it particularly valuable in high-performance applications .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-triacontafluoroheptadecane-8,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H2F30O2/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)2(48)1-3(49)5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHJIRSEEIEAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H2F30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407235 | |
Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36554-97-9 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Triacontafluoro-8,10-heptadecanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36554-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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